4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
Description
4-Methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4 and an azetidin-3-yloxy group at position 2. The azetidine ring is further functionalized with a pyridine-3-sulfonyl moiety. This unique architecture combines three pharmacologically relevant motifs:
- Benzothiazole: Known for antimicrobial, anticancer, and anti-inflammatory activities .
- Azetidine: A strained four-membered ring that enhances metabolic stability and binding affinity.
- Pyridine-3-sulfonyl: A polar group that improves solubility and modulates electronic properties.
The compound's structural complexity and functional diversity make it a promising candidate for drug discovery, particularly in oncology and infectious disease research.
Properties
IUPAC Name |
4-methoxy-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-22-13-5-2-6-14-15(13)18-16(24-14)23-11-9-19(10-11)25(20,21)12-4-3-7-17-8-12/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANKCSVLPYTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with key analogs, highlighting structural variations and biological implications:
Key Observations
- Core Modifications : Replacing the azetidine ring with piperidine (as in ) reduces ring strain but may decrease metabolic stability.
- Sulfonyl Group Variations : The pyridine-3-sulfonyl group in the target compound offers superior solubility compared to chlorothiophene-sulfonyl analogs () .
- Substituent Effects : Methoxy groups on benzothiazole (target compound) or pyridine () influence electronic properties and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
